N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic small molecule featuring a hybrid pharmacophore combining an indole core, a 1,3,4-oxadiazole ring, and an acetamide moiety. This compound belongs to a broader class of indole-oxadiazole-acetamide derivatives, which are frequently explored for their antimicrobial, anticancer, and enzyme-inhibitory activities due to the synergistic effects of these heterocyclic systems .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-4-29-18-11-9-17(10-12-18)24-21(28)14-27-19-8-6-5-7-16(19)13-20(27)23-26-25-22(30-23)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYOVPIHLADINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the indole core with the oxadiazole ring and the ethoxyphenyl group through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Screening: No direct data on the target compound’s bioactivity are available. However, structurally related compounds (e.g., 8t, 2a) demonstrate that minor substituent changes significantly alter activity profiles .
Biological Activity
N-(4-ethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes an indole core, an oxadiazole ring, and an ethoxyphenyl group. The IUPAC name is N-(4-ethoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide, with the molecular formula and a molecular weight of 404.46 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.46 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that it may inhibit specific enzymes or receptors involved in critical pathways such as inflammation and cancer cell proliferation. For instance, the compound's oxadiazole moiety is known for its role in modulating biological responses by influencing enzyme activity related to inflammatory pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown moderate cytotoxicity against various cancer cell lines. In a screening study involving several oxadiazole derivatives, notable cytotoxic effects were observed at concentrations as low as 50 µg/mL .
Case Study: Cytotoxicity Screening
A recent study evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. The results indicated that certain structural modifications enhanced the anticancer activity significantly.
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF7 (Breast) | 18.17 |
| Compound B | HeLa (Cervical) | 30.14 |
| Compound C | A549 (Lung) | 27.54 |
This data suggests that this compound may possess similar or enhanced anticancer properties depending on its specific interactions with cellular targets.
Anti-inflammatory Activity
In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX pathways. In vitro studies have shown that related compounds can significantly reduce the production of inflammatory markers in activated macrophages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
